molecular formula C15H11Cl2N3S B5801933 4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine

4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B5801933
M. Wt: 336.2 g/mol
InChI Key: QRRJLLMGBBGVPF-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a methylpyridinyl group

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-9-3-2-6-18-14(9)20-15-19-13(8-21-15)11-5-4-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJLLMGBBGVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3-methyl-2-aminopyridine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine
  • 4-(2,4-dichlorophenyl)-N-(2-methylpyridin-2-yl)-1,3-thiazol-2-amine
  • 4-(2,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of both dichlorophenyl and methylpyridinyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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